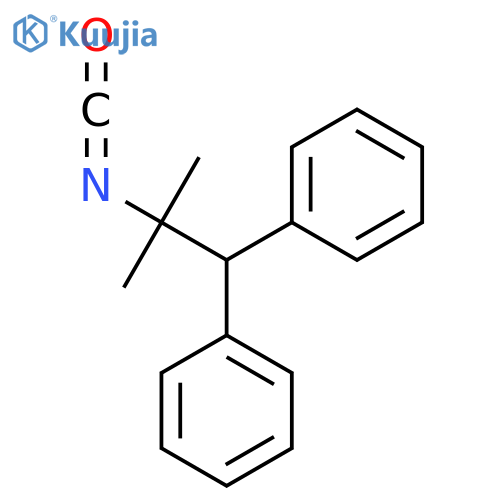

Cas no 2649072-49-9 ((2-isocyanato-2-methyl-1-phenylpropyl)benzene)

(2-isocyanato-2-methyl-1-phenylpropyl)benzene 化学的及び物理的性質

名前と識別子

-

- (2-isocyanato-2-methyl-1-phenylpropyl)benzene

- EN300-1861759

- 2649072-49-9

-

- インチ: 1S/C17H17NO/c1-17(2,18-13-19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,1-2H3

- InChIKey: SAOSJVGGBUOJPT-UHFFFAOYSA-N

- ほほえんだ: O=C=NC(C)(C)C(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 251.131014166g/mol

- どういたいしつりょう: 251.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5

(2-isocyanato-2-methyl-1-phenylpropyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1861759-5.0g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1861759-10.0g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1861759-2.5g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-10g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-0.1g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-0.25g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-0.5g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-0.05g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-1g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1861759-1.0g |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene |

2649072-49-9 | 1g |

$986.0 | 2023-06-01 |

(2-isocyanato-2-methyl-1-phenylpropyl)benzene 関連文献

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

(2-isocyanato-2-methyl-1-phenylpropyl)benzeneに関する追加情報

Recent Advances in the Study of (2-Isocyanato-2-methyl-1-phenylpropyl)benzene (CAS: 2649072-49-9) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (2-isocyanato-2-methyl-1-phenylpropyl)benzene (CAS: 2649072-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (2-isocyanato-2-methyl-1-phenylpropyl)benzene as a versatile building block in the synthesis of novel bioactive molecules. Its isocyanate functional group enables efficient conjugation with various nucleophiles, making it a valuable intermediate in the development of targeted therapeutics. Researchers have successfully utilized this compound in the synthesis of small-molecule inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in forming stable covalent bonds with cysteine residues in target proteins. This property has been exploited in the design of irreversible inhibitors for kinases and other disease-relevant enzymes. The study reported significant inhibitory activity against several cancer-associated kinases, with IC50 values in the low micromolar range.

Further investigations into the compound's mechanism of action have revealed its potential as a modulator of protein-protein interactions. Molecular docking studies suggest that the bulky phenylpropyl moiety of (2-isocyanato-2-methyl-1-phenylpropyl)benzene can effectively disrupt critical protein interfaces, opening new avenues for the development of protein-protein interaction inhibitors. This finding is particularly relevant in the context of undruggable targets that have traditionally been challenging to address with small molecules.

The compound's pharmacokinetic properties have also been the subject of recent research. Studies employing advanced analytical techniques, including LC-MS/MS and PET imaging, have provided valuable insights into its metabolic stability and tissue distribution. These investigations have demonstrated favorable brain penetration characteristics, suggesting potential applications in central nervous system disorders.

From a synthetic chemistry perspective, novel methodologies for the large-scale production of (2-isocyanato-2-methyl-1-phenylpropyl)benzene have been developed. Recent patents describe improved synthetic routes that enhance yield and purity while reducing environmental impact. These advances are expected to facilitate broader adoption of the compound in pharmaceutical research and development.

Looking ahead, researchers are exploring the compound's potential in targeted drug delivery systems. Preliminary studies have shown successful conjugation with antibody fragments and nanoparticles, enabling selective delivery to diseased tissues. This approach holds promise for reducing off-target effects and improving therapeutic indices in various disease contexts.

In conclusion, (2-isocyanato-2-methyl-1-phenylpropyl)benzene (CAS: 2649072-49-9) represents a promising chemical scaffold with diverse applications in drug discovery. Its unique combination of reactivity and structural features continues to inspire innovative research across multiple therapeutic areas. As our understanding of its properties deepens, we anticipate seeing more clinical candidates derived from this versatile building block in the coming years.

2649072-49-9 ((2-isocyanato-2-methyl-1-phenylpropyl)benzene) 関連製品

- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)

- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)

- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)

- 103244-14-0(Phenol, 4,4'-[1,2-di(ethyl-2,2,2-d3)-1,2-ethanediyl]bis-, (R*,S*)-)

- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)

- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)

- 155590-28-6(2-(2-methylpropanoyl)cyclohexane-1,3-dione)

- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)

- 2034585-28-7(N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)

- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))